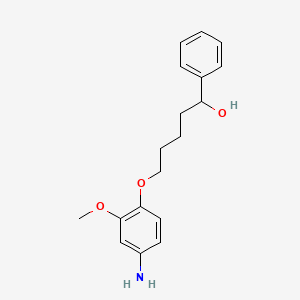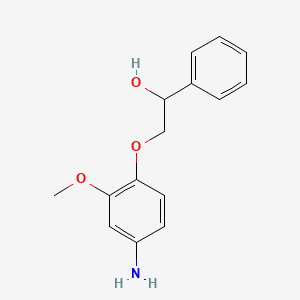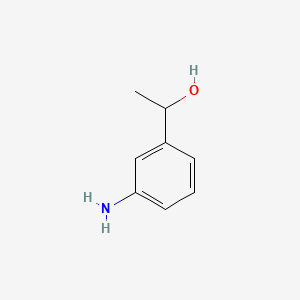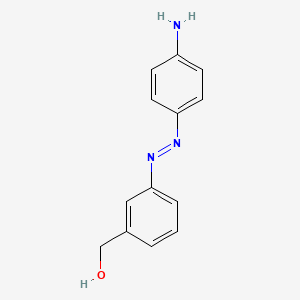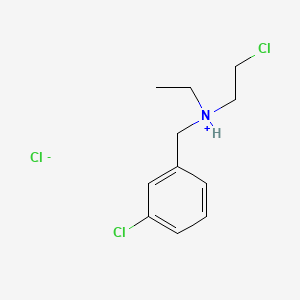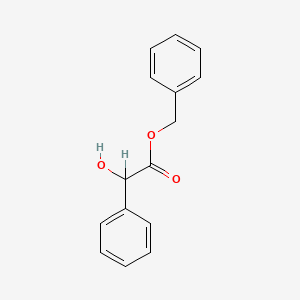
Aldoxorubicin hydrochloride
Overview
Description
Aldoxorubicin, also known as INNO-206, is an antineoplastic agent and an albumin-binding prodrug of doxorubicin . It is specifically the (6- maleimido caproyl) hydrazone of doxorubicin . This chemical name describes doxorubicin attached to an acid-sensitive linker (N-ε-maleimidocaproic acid hydrazide, or EMCH) .
Synthesis Analysis
Aldoxorubicin is synthesized by attaching doxorubicin to an acid-sensitive linker (N-ε-maleimidocaproic acid hydrazide, or EMCH) . A study has shown that three-dimensional supramolecular organic frameworks (SOFs) can conjugate Aldoxorubicin .
Molecular Structure Analysis
Aldoxorubicin has a molecular formula of C37H42N4O13 and a molar mass of 750.758 g·mol−1 . It belongs to the class of organic compounds known as anthracyclines, which are polyketides containing a tetracenequinone ring structure with a sugar attached by glycosidic linkage .
Chemical Reactions Analysis
Aldoxorubicin is a prodrug of doxorubicin that binds endogenous albumin after administration . The bound doxorubicin is released in the acidic environment of the tumor cell through cleavage of an acid-sensitive linker . A study has shown that the release of doxorubicin from its liposomal formulation (DOXIL) can be monitored using fluorescence analysis .
Physical And Chemical Properties Analysis
Aldoxorubicin has a molecular formula of C37H42N4O13 and a molar mass of 750.758 g·mol−1 . More detailed physical and chemical properties are not available in the search results.
Scientific Research Applications
Aldoxorubicin Hydrochloride: Scientific Research Applications
Cancer Chemotherapy: Aldoxorubicin hydrochloride is primarily investigated for its application in cancer chemotherapy. It functions as a DNA intercalator and topoisomerase II inhibitor, inducing cell death through multiple intracellular interactions .
Pharmacokinetic Studies: Detailed pharmacokinetic profiles of aldoxorubicin have been studied in patients with advanced solid tumors to understand its distribution and metabolism within the body .
Solid Tumors Treatment: It has been investigated for use in the treatment of solid tumors, with research focusing on its efficacy and safety for this application .
Nanoparticle Drug Delivery: Research has explored the use of aldoxorubicin in nanoparticle form to improve therapeutic outcomes in cancer treatment, demonstrating enhanced biological and toxicological properties compared to native drugs .
Predictive Modeling: Aldoxorubicin’s data has been used to build predictive machine-learning models for structured datasets, aiding in the prediction of treatment outcomes .
Survival Outcome Prediction: Studies have indicated that pre-treatment high neutrophil-to-lymphocyte ratio (NLR) can be a predictor of infection and survival outcomes in patients treated with aldoxorubicin, particularly in diffuse large B-cell lymphoma (DLBCL) .
Mechanism of Action
Target of Action
Aldoxorubicin hydrochloride primarily targets DNA topoisomerase 2-alpha , a crucial enzyme involved in DNA replication and transcription . This enzyme plays a significant role in cell division and growth, making it a key target in cancer treatment.
Mode of Action
Aldoxorubicin hydrochloride is a prodrug of doxorubicin that binds to endogenous albumin after administration . The bound doxorubicin is then released in the acidic environment of the tumor cell through the cleavage of an acid-sensitive linker . This interaction with its target leads to the inhibition of the topoisomerase 2-alpha enzyme, thereby preventing DNA replication and transcription, and ultimately leading to cell death .
Biochemical Pathways
The biochemical pathways affected by aldoxorubicin hydrochloride are primarily related to DNA replication and transcription. By inhibiting DNA topoisomerase 2-alpha, aldoxorubicin hydrochloride disrupts these essential cellular processes, leading to cell death .
Pharmacokinetics
It is known that the drug has a long mean half-life (201–211 h), a narrow mean volume of distribution (396–408 L/m^2), and a slow mean clearance rate (0136–0152 L/h/m^2) .
Result of Action
The primary result of aldoxorubicin hydrochloride’s action is the induction of cell death in tumor cells. By binding to albumin and preferentially accumulating in tumors, aldoxorubicin hydrochloride can deliver a high concentration of the active drug (doxorubicin) directly to the tumor site . This targeted delivery enhances the drug’s antitumor efficacy while minimizing toxicity to non-tumor tissues .
Action Environment
The action of aldoxorubicin hydrochloride is influenced by the tumor’s acidic environment. The drug is designed to release the active doxorubicin in the acidic environment of the tumor cell . This pH-sensitive mechanism ensures that the drug is activated specifically within the tumor, enhancing its efficacy and reducing systemic toxicity .
Future Directions
properties
IUPAC Name |
N-[(E)-[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-dioxopyrrol-1-yl)hexanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H42N4O13.ClH/c1-17-32(46)20(38)13-27(53-17)54-22-15-37(51,23(16-42)39-40-24(43)9-4-3-5-12-41-25(44)10-11-26(41)45)14-19-29(22)36(50)31-30(34(19)48)33(47)18-7-6-8-21(52-2)28(18)35(31)49;/h6-8,10-11,17,20,22,27,32,42,46,48,50-51H,3-5,9,12-16,38H2,1-2H3,(H,40,43);1H/b39-23+;/t17-,20-,22-,27-,32+,37-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKHWQPYPXRQTM-UKFSEGPMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(/C(=N/NC(=O)CCCCCN6C(=O)C=CC6=O)/CO)O)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H43ClN4O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
787.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aldoxorubicin hydrochloride | |
CAS RN |
1361563-03-2 | |
| Record name | ALDOXORUBICIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S098K6HGD9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



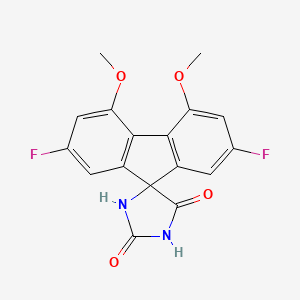
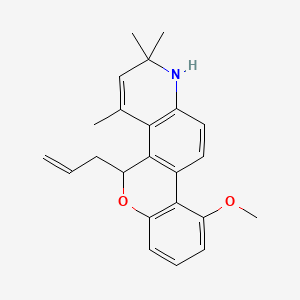
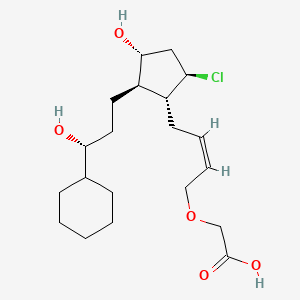

![{5-[4-(4-Morpholin-4-yl-phenylamino)-quinazolin-6-yl]-furan-2-yl}-methanol](/img/structure/B1666764.png)

